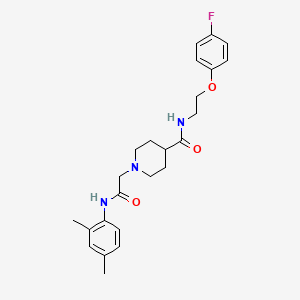
1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-(2-(4-fluorophenoxy)ethyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-(2-(4-fluorophenoxy)ethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C24H30FN3O3 and its molecular weight is 427.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals and other active compounds . Piperidine derivatives are known to interact with a variety of biological targets, including G protein-coupled receptors, ion channels, and enzymes. The specific target would depend on the other functional groups present in the molecule.
Biological Activity
The compound 1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-(2-(4-fluorophenoxy)ethyl)piperidine-4-carboxamide is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C24H33N3O5, with a molecular weight of approximately 443.536 g/mol. The structure features a piperidine ring, which is known for its role in various pharmacological activities.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of similar structures have shown significant antibacterial properties against various pathogens, including E. coli and S. aureus .
- Anticancer Properties : Compounds with similar piperidine structures have been evaluated for their cytotoxic effects on cancer cell lines, showing promise in inhibiting tumor growth .
- Neuroprotective Effects : Some derivatives have demonstrated neuroprotective properties, potentially beneficial in treating neurodegenerative diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : The presence of specific substituents on the phenyl rings significantly influences the compound's activity. For instance, the fluorophenoxy group enhances lipophilicity and cellular uptake, which may improve efficacy .
- Piperidine Ring Modifications : Alterations to the piperidine ring can modulate receptor binding affinity and selectivity, impacting the overall pharmacological profile .
Case Studies and Research Findings
Properties
IUPAC Name |
1-[2-(2,4-dimethylanilino)-2-oxoethyl]-N-[2-(4-fluorophenoxy)ethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30FN3O3/c1-17-3-8-22(18(2)15-17)27-23(29)16-28-12-9-19(10-13-28)24(30)26-11-14-31-21-6-4-20(25)5-7-21/h3-8,15,19H,9-14,16H2,1-2H3,(H,26,30)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWNFPVSAOOJRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)NCCOC3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














